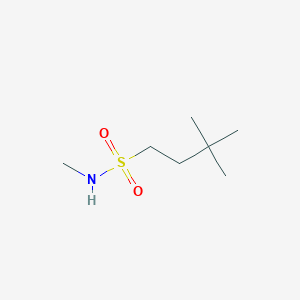
N,3,3-Trimethylbutane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a butane backbone with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-Trimethylbutane-1-sulfonamide typically involves the reaction of 3,3-dimethylbutan-1-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
N,3,3-Trimethylbutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various N-substituted sulfonamides.
Oxidation and Reduction: Products depend on the specific conditions but may include oxidized or reduced forms of the original compound.
Hydrolysis: Products are the corresponding amine and sulfonic acid.
科学的研究の応用
N,3,3-Trimethylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: While not a common pharmaceutical agent, it can serve as a model compound for studying the pharmacological properties of sulfonamides.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of N,3,3-Trimethylbutane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The molecular targets and pathways involved would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2,3,3-Trimethylbutane-1-sulfonamide
- N-Methyl-3,3-dimethylbutane-1-sulfonamide
- N-Ethyl-3,3-dimethylbutane-1-sulfonamide
Uniqueness
N,3,3-Trimethylbutane-1-sulfonamide is unique due to its specific structure, which includes three methyl groups on the butane backbone. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other sulfonamides. Its unique properties make it valuable for specific applications in research and industry.
特性
分子式 |
C7H17NO2S |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
N,3,3-trimethylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-7(2,3)5-6-11(9,10)8-4/h8H,5-6H2,1-4H3 |
InChIキー |
KZIKGLLWNHDFLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCS(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
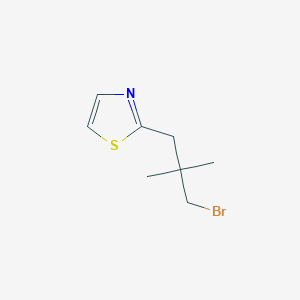
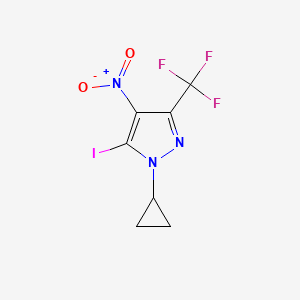


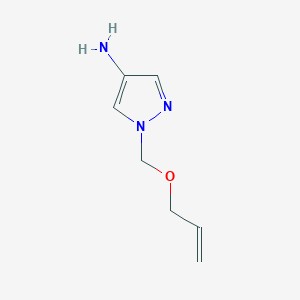
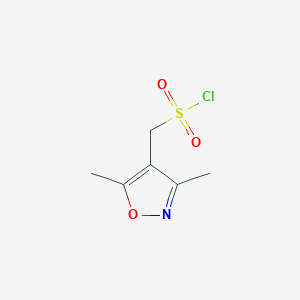


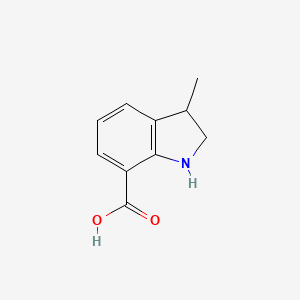
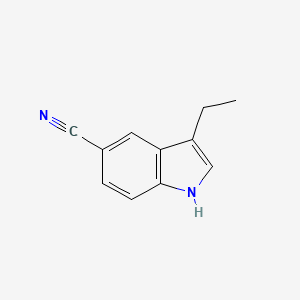
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)

